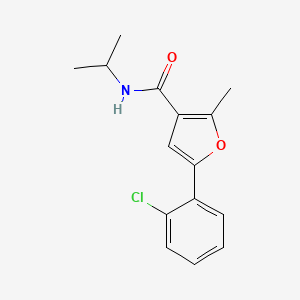
5-(2-chlorophenyl)-2-methyl-N-(propan-2-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(2-chlorophenyl)-2-methyl-N-(propan-2-yl)furan-3-carboxamide is a furan derivative, which is a class of organic compounds characterized by a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen. The specific structure of this compound includes a 2-chlorophenyl group and a propan-2-yl group attached to the furan ring, which is further modified by a carboxamide functional group. While the provided papers do not directly discuss this compound, they do provide insights into similar furan derivatives and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of furan derivatives can be complex and is influenced by the reactivity of the furan ring and the substituents involved. For instance, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes involves the use of elemental analysis, FT-IR, 1H NMR, and HR-MS methods for characterization . Although the exact synthesis method for this compound is not provided, similar analytical techniques would likely be employed to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis
The molecular structure of furan derivatives is crucial for their chemical behavior and potential applications. For example, the crystal structure of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, another furan derivative, shows that the furan and benzene rings are inclined to each other, and there are significant differences in the exocyclic bond angles at the furan atoms . These structural details can affect the reactivity and interactions of the compound. The molecular structure of this compound would similarly be expected to have unique bond angles and steric considerations that influence its chemical properties.
Chemical Reactions Analysis
Furan derivatives can participate in various chemical reactions, often influenced by the functional groups attached to the furan ring. The reactivity can be tailored for specific applications, such as the formation of polyamides incorporating furan moieties through interfacial polycondensation . The presence of a carboxamide group in this compound suggests that it could engage in reactions typical of amides, such as nucleophilic acyl substitution, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are determined by their molecular structure. For instance, the inherent viscosity of polyamides derived from furan compounds can be influenced by the synthesis parameters, as seen in the study of polyamides incorporating furan moieties . The thermal decomposition of furan derivatives, such as the metal complexes of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, can provide insights into their stability and potential applications . The physical properties such as melting point, solubility, and density of this compound would be influenced by its specific substituents and functional groups.
Applications De Recherche Scientifique
Crystallographic and Spectroscopic Studies
Compounds structurally similar to 5-(2-chlorophenyl)-2-methyl-N-(propan-2-yl)furan-3-carboxamide have been studied for their DNA-binding abilities. For instance, furamidine, a dicationic minor groove binding drug with a furan moiety, demonstrates enhanced DNA-binding affinity. This highlights the potential application of structurally related compounds in molecular biology and pharmacology for targeting specific DNA sequences (Laughton et al., 1995).
Material Science and Polymerization
Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, analogous to polyphthalamides, have been synthesized, showing promise as sustainable alternatives to semiaromatic polyamides. These materials can be applied as high-performance materials with significant commercial interest, indicating the potential utility of furan derivatives in the development of sustainable polymers and plastics (Jiang et al., 2015).
Antiprotozoal Activity
Research into furan derivatives also encompasses their antiprotozoal properties. Substituted 2,5-bis(4-guanylphenyl)furans and related analogues have been synthesized and evaluated for their antimalarial and antitrypanosomal activities, uncovering compounds with potent activity against Trypanosoma rhodesiense. This suggests the role of furan derivatives in developing new treatments for protozoal infections (Das & Boykin, 1977).
Antimicrobial Applications
The antimicrobial activity of furan derivatives extends to various domains, including the synthesis and characterization of furan-3-carboxamides, which have shown significant antimicrobial properties against a range of microorganisms. This underscores the potential of furan compounds in creating new antimicrobial agents (Zanatta et al., 2007).
Mécanisme D'action
- The primary target of this compound is the human 11-β-hydroxysteroid dehydrogenase type 1 enzyme (11βHSD1). This enzyme plays a crucial role in regulating the occupancy and activation of steroid hormone receptors by converting active glucocorticoids (such as cortisol) into their inactive metabolites .
Target of Action
Pharmacokinetics
- The compound’s oral delivery form (e.g., tablets) determines its absorption. Further details on its bioavailability are needed . It likely distributes to tissues where 11βHSD1 is active. The compound undergoes hepatic metabolism. Elimination occurs primarily through urine and feces.
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-propan-2-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-9(2)17-15(18)12-8-14(19-10(12)3)11-6-4-5-7-13(11)16/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKKFPFCHALZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529392.png)

![4-butyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2529394.png)
![3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2529395.png)
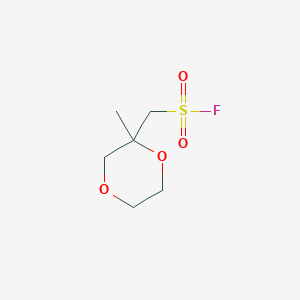
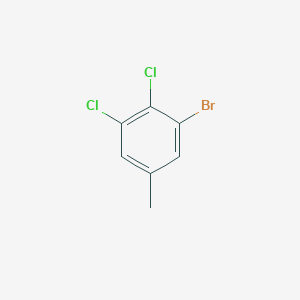
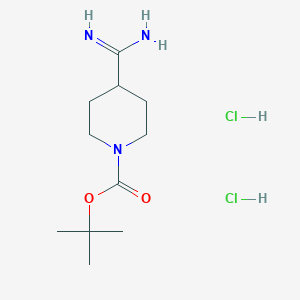
![3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529406.png)
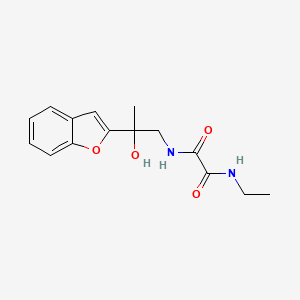
![4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2529409.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2529411.png)
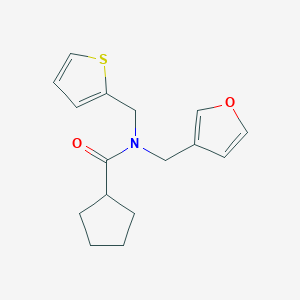
![2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2529413.png)